molecular formula C10H11N3OS2 B1350301 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 68161-60-4

5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No. B1350301
CAS RN: 68161-60-4
M. Wt: 253.3 g/mol
InChI Key: DAVVZTNEMMMGOB-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Synthesis

The chemistry of 1,3,4-thiadiazole has garnered significant attention due to its valuable properties, making it an area of interest for scientists globally. These compounds, including derivatives like 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol, are known fragments of various drugs and biologically active compounds. Synthesis and investigation of physical-chemical properties, as well as biological potential of derivatives containing heterocyclic fragments like 1,3,4-thiadiazole, are crucial both from theoretical and practical perspectives. Recent studies optimized the synthesis method for specific 1,3,4-thiadiazole derivatives, establishing their physical-chemical properties and conducting preliminary biological potential assessment through molecular modeling (Hotsulia & Fedotov, 2020).

Biological Activity and Pharmacological Potential

Compounds within the 1,3,4-thiadiazole series have demonstrated significant biological activity, including antimicrobial, antituberculous, and antiphlogistic properties. They also show potential in inhibiting the development of certain cancer diseases. Despite this, the preparation of 2,5-disubstituted 1,3,4-thiadiazoles often involves complex processes, highlighting the need for more efficient synthesis methods (Efimova et al., 2009).

Anticancer and Neuroprotective Activities

Studies on derivatives like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown promising anticancer activities against various tumor cells, including those derived from the nervous system and peripheral cancers. In addition to anticancer properties, these compounds exhibit neuroprotective activities, offering potential therapeutic benefits in neuronal cell cultures exposed to neurotoxic agents. Quantum-chemical calculations also support these findings, providing insight into the interactions of these molecules with biological receptors (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Properties and Potential Applications

The synthesis of 1,3,4-thiadiazole derivatives and their sulfanyl derivatives has unveiled their potential as multi-targeted pharmacological agents. These compounds are being investigated as prospective anticonvulsants and antiproliferative agents, showing potential in various pharmacological applications. The synthesis methods allow for the creation of molecular diversity in the 1,3,4-thiadiazole series, further broadening their potential use in medicinal chemistry (Sych, Perekhoda, & Tsapko, 2016).

Future Directions

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds4. Future research could focus on further exploring the biological activities of these compounds and developing new derivatives with enhanced efficacy and safety profiles.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

5-(4-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-2-14-8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVZTNEMMMGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395516
Record name 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

CAS RN

68161-60-4
Record name 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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